molecular formula C13H16O3 B12913023 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran CAS No. 106180-81-8

2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran

Katalognummer: B12913023
CAS-Nummer: 106180-81-8
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: MRCUSWNRSRTAQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran is an organic compound with the molecular formula C13H16O3 This compound is characterized by its furan ring structure, which is substituted with methoxy, methyl, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan derivatives .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2-Dimethoxy-5-methyl-3-phenyl-2,3-dihydrofuran involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

106180-81-8

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

2,2-dimethoxy-5-methyl-3-phenyl-3H-furan

InChI

InChI=1S/C13H16O3/c1-10-9-12(11-7-5-4-6-8-11)13(14-2,15-3)16-10/h4-9,12H,1-3H3

InChI-Schlüssel

MRCUSWNRSRTAQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(C(O1)(OC)OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.